molecular formula C13H9ClO2S2 B14702977 9H-Thioxanthene-2-sulfonyl chloride CAS No. 25559-86-8

9H-Thioxanthene-2-sulfonyl chloride

Cat. No.: B14702977
CAS No.: 25559-86-8
M. Wt: 296.8 g/mol
InChI Key: YIIYTEJIAWQLJJ-UHFFFAOYSA-N
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Description

9H-Thioxanthene-2-sulfonyl chloride is a chemical compound with the molecular formula C13H9ClO2S It is a derivative of thioxanthene, characterized by the presence of a sulfonyl chloride group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthene-2-sulfonyl chloride typically involves the chlorination of 9H-thioxanthene-2-sulfonic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

9H-Thioxanthene-2-sulfonic acid+SOCl29H-Thioxanthene-2-sulfonyl chloride+SO2+HCl\text{9H-Thioxanthene-2-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 9H-Thioxanthene-2-sulfonic acid+SOCl2​→9H-Thioxanthene-2-sulfonyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and reagent concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 9H-Thioxanthene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation: The thioxanthene moiety can be oxidized to form thioxanthone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Thioxanthone Derivatives: Formed through oxidation reactions.

Scientific Research Applications

9H-Thioxanthene-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 9H-Thioxanthene-2-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting sulfonylation reactions can modify the structure and function of target molecules, leading to various chemical and biological effects.

Molecular Targets and Pathways:

    Proteins and Peptides: Sulfonylation of amino acid residues can alter protein function and activity.

    Organic Molecules:

Comparison with Similar Compounds

9H-Thioxanthene-2-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

    Benzene Sulfonyl Chloride: Similar reactivity but lacks the thioxanthene moiety.

    Toluene Sulfonyl Chloride: Commonly used in organic synthesis but has different steric and electronic properties.

    Methanesulfonyl Chloride: Smaller and more reactive due to the presence of a methyl group instead of the thioxanthene structure.

Uniqueness: The presence of the thioxanthene moiety in this compound imparts unique photophysical properties and reactivity, making it distinct from other sulfonyl chlorides.

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological research, and industrial processes.

Properties

CAS No.

25559-86-8

Molecular Formula

C13H9ClO2S2

Molecular Weight

296.8 g/mol

IUPAC Name

9H-thioxanthene-2-sulfonyl chloride

InChI

InChI=1S/C13H9ClO2S2/c14-18(15,16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)17-13/h1-6,8H,7H2

InChI Key

YIIYTEJIAWQLJJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)Cl

Origin of Product

United States

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